N-(3-chloro-4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide
Description
This compound features a hexanamide backbone linking a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group to a 3-chloro-4-methoxyphenyl substituent. The benzotriazinone moiety is a heterocyclic scaffold known for its diverse bioactivity, including enzyme inhibition and receptor modulation . The chloro and methoxy groups on the phenyl ring likely enhance lipophilicity and electronic effects, influencing binding interactions and metabolic stability .
Properties
Molecular Formula |
C20H21ClN4O3 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
InChI |
InChI=1S/C20H21ClN4O3/c1-28-18-11-10-14(13-16(18)21)22-19(26)9-3-2-6-12-25-20(27)15-7-4-5-8-17(15)23-24-25/h4-5,7-8,10-11,13H,2-3,6,9,12H2,1H3,(H,22,26) |
InChI Key |
LPMBQUUMFNYRQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves the following steps:
Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the hexanamide linkage through amidation reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Enzyme Inhibition
N-(3-chloro-4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide has shown potential as an enzyme inhibitor. It may interact with specific enzymes, altering biochemical pathways crucial for various physiological processes. For instance, studies indicate that compounds with similar structures exhibit significant inhibition of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease due to its role in degrading acetylcholine .
Antimicrobial Activity
Recent research has demonstrated that benzotriazine derivatives exhibit antimicrobial properties. Compounds structurally related to this compound have been tested against various bacterial strains, showing promising results. For example, compounds in this class have been effective against Mycobacterium smegmatis and Pseudomonas aeruginosa .
Cancer Research
The compound's ability to modulate enzyme activity positions it as a candidate for cancer research. Inhibiting specific enzymes involved in tumor growth can lead to new therapeutic strategies. Preliminary studies suggest that similar compounds may induce apoptosis in cancer cells by interfering with key signaling pathways .
Neurological Disorders
Given its potential as an AChE inhibitor, this compound could be explored for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its mechanism of action could help restore acetylcholine levels in the brain, improving cognitive function .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can affect signal transduction pathways, influencing cellular functions.
Comparison with Similar Compounds
Compounds with Varied Aromatic Substituents
BH40918 (N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide) and BH40923 (N-(3,4-difluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide) share the same benzotriazinone-hexanamide core but differ in fluorinated phenyl groups.
BH40919 (6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide) replaces the phenyl group with pyridin-3-yl, introducing a basic nitrogen. This modification could improve solubility or alter binding modes in biological targets .
Compounds with Alternative Heterocyclic Cores
Azinphos-methyl (O,O-dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] ester) shares the benzotriazinone group but is an organophosphate insecticide. Its phosphorodithioate ester linkage contrasts sharply with the target’s amide bond, explaining its high acute toxicity and restricted use . This highlights the critical role of non-core structural elements in determining toxicity profiles.
The compound N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide (CAS 881483-17-6) replaces benzotriazinone with a benzothiazinone core. The trifluoromethyl group may enhance bioavailability, while the thiazinone ring alters electronic properties compared to benzotriazinone .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Core | Notable Properties |
|---|---|---|---|---|
| Target Compound | C20H20ClN4O3 | 415.85 | 3-chloro-4-methoxyphenyl, benzotriazinone | High lipophilicity, potential enzyme inhibition |
| BH40918 (CAS 880810-97-9) | C19H19FN4O2 | 354.38 | 3-fluorophenyl, benzotriazinone | Enhanced metabolic stability |
| BH40923 (CAS 880811-11-0) | C19H18F2N4O2 | 372.37 | 3,4-difluorophenyl, benzotriazinone | Increased electronegativity |
| Azinphos-methyl (CAS 86-50-0) | C10H12N3O3PS2 | 317.32 | Phosphorodithioate ester, benzotriazinone | Highly toxic, restricted use |
| CAS 881483-17-6 (Benzothiazinone derivative) | C18H14ClF3N2O3S | 430.80 | Benzothiazinone, trifluoromethyl | Improved bioavailability |
Key Findings and Implications
- Substituent Effects : Fluorine and chlorine substituents improve stability and binding, while methoxy groups balance lipophilicity and electronic effects .
- Core Modifications: Benzothiazinone vs.
- Toxicity Considerations: Amide linkages (target compound) are likely safer than organophosphate esters (Azinphos-methyl) .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C17H15ClN2O4
- Molecular Weight : 346.8 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily relates to its ability to interact with various biological targets. Studies suggest that it may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth and proliferation. The presence of the benzotriazine moiety is particularly noteworthy, as compounds with this structure have been shown to possess significant anti-tumor activity through mechanisms such as:
- Inhibition of DNA synthesis : By interfering with the DNA replication process in cancer cells.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Potential activity against certain bacterial strains. |
| Anti-inflammatory | May reduce inflammation through modulation of inflammatory pathways. |
| Enzyme inhibition | Inhibits specific enzymes involved in cancer progression and inflammation. |
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cells :
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anti-cancer agent. -
Mechanistic Studies :
Research involving molecular docking simulations revealed that the compound binds effectively to targets associated with cancer cell survival and proliferation. The binding affinity was comparable to known inhibitors used in clinical settings. -
Antimicrobial Activity :
Preliminary investigations into the antimicrobial properties showed that the compound exhibits moderate activity against specific bacterial strains, indicating potential application in treating infections.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-(3-chloro-4-methoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide?
- Methodology : Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Coupling reactions : Amide bond formation between the chlorinated methoxyphenyl moiety and the hexanamide backbone (e.g., using EDCI/HOBt or DCC as coupling agents).
- Functional group activation : The benzotriazinone ring is introduced via nucleophilic substitution or cyclization reactions, often requiring anhydrous solvents (e.g., DMF or THF) and inert atmospheres .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How is the compound characterized to confirm structural integrity?
- Analytical techniques :
- NMR spectroscopy : H and C NMR verify substituent positions and amide/benzotriazinone connectivity (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 456.12) .
- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro assays :
- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Strategies :
- Solvent selection : Replacing DMF with less polar solvents (e.g., acetonitrile) reduces side reactions .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) improve benzotriazinone cyclization efficiency .
- Process monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and intermediates .
- Data contradiction example : Yield discrepancies (40–70%) reported in benzotriazinone formation may arise from moisture sensitivity of intermediates, necessitating strict anhydrous conditions .
Q. How to resolve conflicting biological activity data across studies?
- Troubleshooting steps :
- Compound stability : Assess degradation in assay buffers (e.g., pH 7.4 PBS) via LC-MS over 24 hours .
- Assay variability : Standardize cell culture conditions (e.g., passage number, serum batch) to minimize variability in cytotoxicity results .
- Target specificity : Use CRISPR-edited cell lines to validate off-target effects in kinase inhibition assays .
Q. What computational approaches support structure-activity relationship (SAR) studies?
- Methods :
- Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., EGFR kinase) .
- QSAR modeling : ML-based models (e.g., Random Forest) correlate substituent electronic parameters (Hammett σ) with IC values .
- MD simulations : GROMACS for evaluating ligand-protein complex stability over 100-ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
